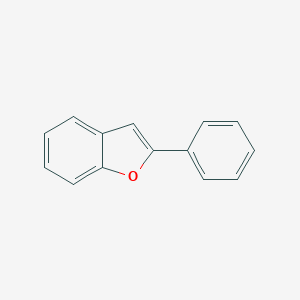

2-Phenylbenzofuran

概要

説明

2-Phenylbenzofuran is a compound that has garnered interest due to its presence in various natural products and potential applications in medicinal chemistry. The studies provided explore different synthetic routes and modifications of the benzofuran moiety, aiming to enhance the compound's utility in various chemical and biological contexts.

Synthesis Analysis

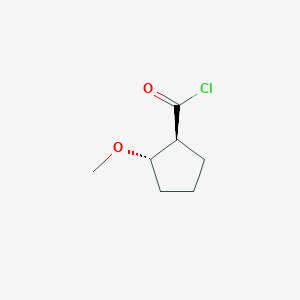

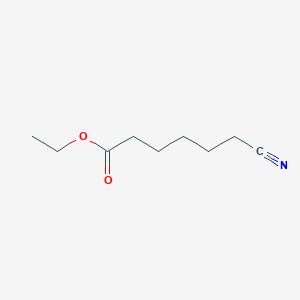

Several synthetic methods for 2-phenylbenzofuran derivatives have been reported. One approach involves sequential C-H functionalization reactions, utilizing rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation and C-O cyclization . Another method describes a two-step synthesis based on selective cross McMurry couplings and oxidative cyclization . Additionally, a synthesis route via acylation and [3,3]-sigmatropic rearrangement of oxime ethers has been developed, which is particularly efficient for synthesizing 2-arylbenzofurans without the need for protecting phenolic hydroxyl groups . A one-pot cascade method starting from aryl halides and 2-halophenols has also been established, involving Sonogashira coupling and cyclization . Moreover, a convenient one-pot synthesis under microwave conditions has been developed for 2-arylbenzofuran-3-carboxylic acids, employing Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification .

Molecular Structure Analysis

The molecular structure of 2-phenylbenzofuran derivatives can be manipulated through various synthetic strategies. For instance, the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters leads to 3-acyl-2-aminobenzofuran derivatives, which serve as building blocks for further chemical elaboration . The Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols demonstrates the ability to control the stereochemistry of the resulting compounds .

Chemical Reactions Analysis

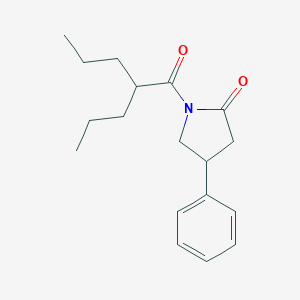

The chemical reactivity of 2-phenylbenzofuran derivatives allows for further functionalization. For example, a two-step synthesis involving cross-pinacoltype coupling and acid-promoted cyclization has been applied to the synthesis of natural products containing the 2-arylbenzofuran core . Additionally, double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls has been achieved, leading to the synthesis of 4-nitro-dibenzofurans and benzofuro-indoles, showcasing the versatility of these compounds in creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylbenzofuran derivatives are influenced by their substituents and structural modifications. The introduction of various functional groups, such as halogens, hydroxyl, cyano, nitro, and amino groups, can significantly alter the properties of these compounds, as

科学的研究の応用

Summary of the Application

Two 2-phenyl-benzofurans, moracin C and its isomer iso-moracin C, were studied using redox-related antioxidant assays and non-redox antioxidant assays .

Methods of Application or Experimental Procedures

The study involved the use of redox-related antioxidant assays, including •O 2− -inhibition, Cu 2+ -reducing power, DPPH•-inhibition, and ABTS + •-inhibition assays. In the non-redox antioxidant assay, moracin C and iso-moracin C underwent similar radical-adduct-formation (RAF), evidenced by the peaks at m/z 704 and m/z 618 in HPLC-MS spectra .

Results or Outcomes

Both moracin C and iso-moracin C can act as 2-phenyl-benzofuran antioxidants; their antioxidant mechanisms may include redox-related ET and H + -transfer, and non-redox RAF. A double bond at the conjugation position can enhance the redox-related antioxidant potential, but hardly affects the RAF potential .

2. Anticancer Application

Summary of the Application

Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles. These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .

Methods of Application or Experimental Procedures

The study involved the use of various clinical drugs that contain benzofuran-based heterocycles .

Results or Outcomes

The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

3. Antimicrobial Application

Summary of the Application

Benzofuran and its derivatives, including 2-Phenylbenzofuran, are found to be suitable structures for the development of new drugs. They exist widely in natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Methods of Application or Experimental Procedures

The study involved the use of various antimicrobial assays to test the efficacy of benzofuran-based compounds .

Results or Outcomes

Benzofuran compounds have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

4. Antioxidant Treatments

Summary of the Application

Phenolic compound-type methylated phenylbenzofuran derivatives have been used for antioxidant treatments .

Methods of Application or Experimental Procedures

The study involved explaining the reactivity of these compounds with free radicals .

Results or Outcomes

The results focused on explaining their reactivity with free radicals. It is expected that these results will be useful for the use of phenolic compound-type methylated phenylbenzofuran derivatives for antioxidant treatments .

5. Antifungal Application

Summary of the Application

Benzofuran and its derivatives, including 2-Phenylbenzofuran, are found to be suitable structures for the development of new drugs. They exist widely in natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Methods of Application or Experimental Procedures

The study involved the use of various antifungal assays to test the efficacy of benzofuran-based compounds .

Results or Outcomes

The presence of 2-chlorophenyl, 2,4-dichlorophenyl, and 4-nitrophenyl at the C-5 position of isoxazole structure resulted in good antifungal activity .

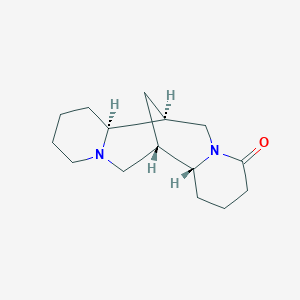

6. Natural Product Synthesis

Summary of the Application

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products. These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

Methods of Application or Experimental Procedures

The study involved the total synthesis of natural products containing benzofuran rings .

Results or Outcomes

Several natural products bearing benzofuran and its derivatives as a moiety exhibit various biological activities. The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

将来の方向性

2-Phenylbenzofuran and its derivatives have shown promise in various areas of research. For instance, they have been studied for their potential as selective butyrylcholinesterase inhibitors for Alzheimer’s disease . They have also been investigated for their potential as antidiabetic drugs . These studies suggest that 2-Phenylbenzofuran and its derivatives could have significant therapeutic potential in the future .

特性

IUPAC Name |

2-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMZLDUBSSPQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393243 | |

| Record name | 2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzofuran | |

CAS RN |

1839-72-1 | |

| Record name | 2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-BENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)